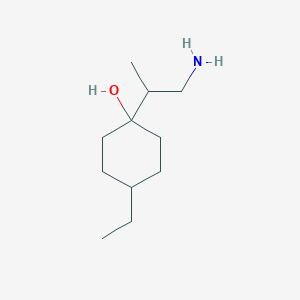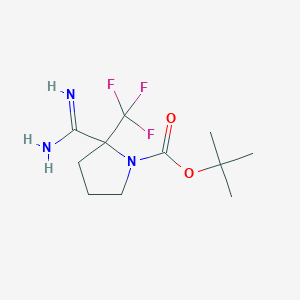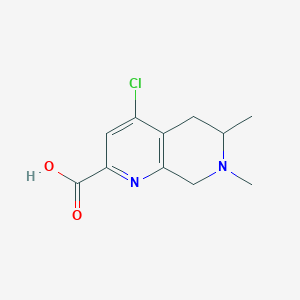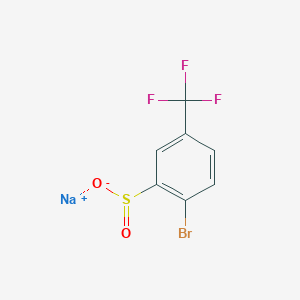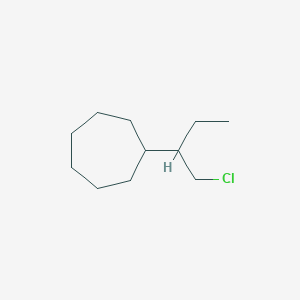
(1-Chlorobutan-2-yl)cycloheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chlorobutan-2-yl)cycloheptane is an organic compound with the molecular formula C11H21Cl. It is a derivative of cycloheptane, where a butyl group is substituted with a chlorine atom at the second position. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single bonds between carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorobutan-2-yl)cycloheptane can be achieved through various methods. One common approach involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane, followed by an oxy-Cope rearrangement . This method allows for the stereoselective formation of cycloheptane rings.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts such as CuCl2 can facilitate the coupling of unactivated C(sp3)-H bonds with electron-deficient olefins . This method leverages Ligand-to-Metal Charge Transfer (LMCT) to generate chlorine radicals, which act as powerful hydrogen atom transfer reagents.
化学反応の分析
Types of Reactions
(1-Chlorobutan-2-yl)cycloheptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming butylcycloheptane.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can be employed.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Butylcycloheptane.
Substitution: Various substituted cycloheptanes depending on the nucleophile used.
科学的研究の応用
(1-Chlorobutan-2-yl)cycloheptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving the interaction of cycloalkanes with biological systems.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (1-Chlorobutan-2-yl)cycloheptane involves its interaction with molecular targets through various pathways. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The cycloheptane ring provides a stable framework that can undergo further chemical modifications .
類似化合物との比較
Similar Compounds
Cyclohexane: A six-membered ring cycloalkane.
Cyclooctane: An eight-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Uniqueness
(1-Chlorobutan-2-yl)cycloheptane is unique due to its seven-membered ring structure and the presence of a chlorine-substituted butyl group. This combination provides distinct chemical properties and reactivity compared to other cycloalkanes .
特性
分子式 |
C11H21Cl |
|---|---|
分子量 |
188.74 g/mol |
IUPAC名 |
1-chlorobutan-2-ylcycloheptane |
InChI |
InChI=1S/C11H21Cl/c1-2-10(9-12)11-7-5-3-4-6-8-11/h10-11H,2-9H2,1H3 |
InChIキー |
NBPNBCKRQZDKDP-UHFFFAOYSA-N |
正規SMILES |
CCC(CCl)C1CCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


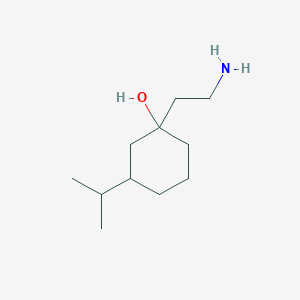
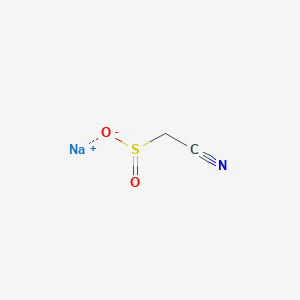
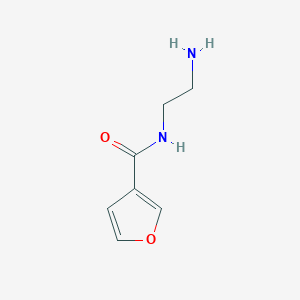
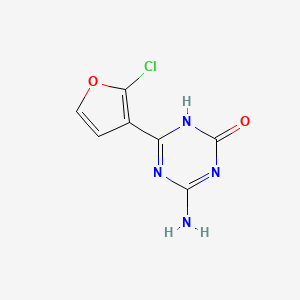
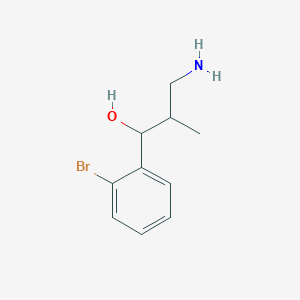
![N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide](/img/structure/B13182576.png)
![Bicyclo[3.2.0]heptan-6-amine](/img/structure/B13182581.png)
![1-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13182583.png)
